4-Ethyltetradecanoic acid
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Overview
Description
4-Ethyltetradecanoic acid is a saturated fatty acid with the molecular formula C16H32O2. It is a semiochemical compound utilized in the chemical communication systems of various species, including domestic goats . This compound is known for its role as an attractant, allomone, kairomone, pheromone, and synomone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyltetradecanoic acid can be achieved through various organic synthesis methods. One common approach involves the use of organometallic reagents in a Suzuki–Miyaura coupling reaction . This method involves the electrophilic trapping of an organometallic reagent with a boric ester, typically performed at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and esterification processes. These methods ensure the efficient and cost-effective production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyltetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted alkyl derivatives.
Scientific Research Applications
4-Ethyltetradecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-ethyltetradecanoic acid involves its interaction with specific molecular targets and pathways. As a semiochemical, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or repulsion . The compound’s molecular structure allows it to interact with lipid membranes and other cellular components, influencing various biological processes.
Comparison with Similar Compounds
Tetradecanoic acid: A saturated fatty acid with a similar structure but lacking the ethyl group.
Myristic acid: Another saturated fatty acid with a similar carbon chain length but different functional groups.
Uniqueness: 4-Ethyltetradecanoic acid is unique due to its specific role in chemical communication systems and its ability to act as a multi-functional semiochemical. Its ethyl group differentiates it from other similar fatty acids, providing distinct chemical and biological properties.
Properties
CAS No. |
80480-07-5 |
---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
4-ethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-15(4-2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
InChI Key |
XMDKCPRNXZHPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC)CCC(=O)O |
Origin of Product |
United States |
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